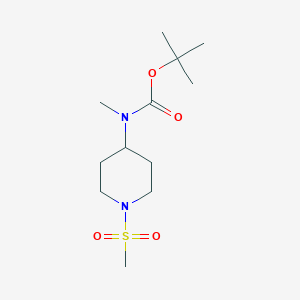tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC17430848
Molecular Formula: C12H24N2O4S
Molecular Weight: 292.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2O4S |
|---|---|
| Molecular Weight | 292.40 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(1-methylsulfonylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3 |
| Standard InChI Key | VZDMCTYRWANYDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)S(=O)(=O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methyl carbamate group and at the 1-position with a methylsulfonyl group. The Boc group (tert-butyloxycarbonyl) protects the secondary amine, enabling selective functionalization during synthesis . Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 306.38 g/mol
-
Functional Groups:
-
Tert-butyl carbamate (Boc) for amine protection.
-
Methylsulfonyl group () enhancing electrophilicity and hydrogen-bonding capacity.
-
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to the sulfonyl group .
-
Stability: Stable under acidic conditions but susceptible to Boc deprotection in strong acids (e.g., TFA) .
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves three stages: piperidine protection, sulfonylation, and carbamate installation.
Piperidine Protection
Piperidine is initially Boc-protected using di-tert-butyl dicarbonate () under basic conditions (e.g., triethylamine in DCM) :
Yield: 85–90% under optimized conditions .
Sulfonylation
The protected piperidine undergoes sulfonylation with methanesulfonyl chloride ():
Key Conditions:
Methyl Carbamate Installation
The final step involves introducing the methyl carbamate via reaction with methyl chloroformate:
Optimized Parameters:
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane (DCM) | Maximizes acylation efficiency |
| Temperature | 0–5°C (sulfonylation) | Reduces side reactions |
| Equivalents of Base | 2.1–3.0 | Ensures complete deprotonation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
Infrared Spectroscopy (IR)
Biological Activities and Applications
Enzyme Inhibition
Piperidine sulfonamides are known inhibitors of serine proteases and kinases. The methyl carbamate could modulate binding affinity by participating in hydrogen-bonding interactions .
Drug Intermediate Utility
This compound is employed in synthesizing kinase inhibitors and antipsychotic agents. For example, it serves as a precursor in modifying the piperidine scaffold for blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Challenges
-
Deprotection Sensitivity: The Boc group requires careful handling under acidic conditions to avoid premature cleavage.
-
Stereochemical Control: Achieving axial/equatorial selectivity during sulfonylation remains problematic.
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modifications to the sulfonyl and carbamate groups could optimize target binding.
-
In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume